[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
CAS Number: 1353960-92-5
Molecular Formula: C₁₆H₂₇ClN₂O₃
Molecular Weight: 330.8 g/mol
Purity: ≥95% (min.)
This compound is a carbamic acid tert-butyl ester derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group and a cyclopropylmethyl moiety. It serves as a synthetic intermediate in pharmaceutical research, particularly in the development of molecules targeting enzyme inhibition or receptor modulation. The tert-butyl carbamate group acts as a protective moiety for amines, while the chloro-acetyl substituent enhances reactivity for subsequent functionalization .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKADSXSAISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114462 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353960-92-5 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353960-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a piperidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a piperidine ring substituted with a chloroacetyl group and a cyclopropyl carbamate moiety. The presence of these functional groups is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. In a study comparing its cytotoxicity to that of bleomycin, the compound demonstrated superior efficacy in inducing cell death in FaDu hypopharyngeal tumor cells .
Table 1: Anticancer Activity Comparison
Cholinesterase Inhibition
This compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. The compound's structural features allow it to interact effectively with these enzymes, potentially leading to improved cognitive function .
Table 2: Enzyme Inhibition Potency
Antimicrobial Activity
In addition to its anticancer and cholinesterase inhibition properties, the compound has shown antimicrobial activity against specific strains of bacteria. Its effectiveness was particularly noted against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting significant potential for therapeutic applications in treating infections .
Table 3: Antimicrobial Activity
Case Studies
A notable case study involved the evaluation of this compound's effects on a model of colorectal cancer. The administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Physical Properties
- Molecular Weight : 320.88 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol, with limited solubility in water.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an MDM2 inhibitor , which is critical in the regulation of the p53 tumor suppressor pathway. MDM2 overexpression is commonly associated with various cancers, making it a target for therapeutic intervention.
Case Study: MDM2 Inhibition
A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant inhibition of MDM2 activity, leading to increased apoptosis in cancer cells. The results indicated that the compound could sensitize tumors to chemotherapy by restoring p53 function .
Neurological Applications
The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Neuroprotective Effects
Research has shown that derivatives of piperidine can enhance neuroprotection against oxidative stress. A study indicated that the compound could reduce neuronal cell death in models of neurodegeneration, suggesting its utility in developing treatments for conditions like Alzheimer's disease .
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of this compound have shown promise against certain bacterial strains. The chloroacetyl group may contribute to its bioactivity by facilitating interactions with microbial cell membranes.
Case Study: Antibacterial Activity
In vitro studies revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Further research is needed to elucidate the mechanism of action and enhance its efficacy .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Data Table: Comparative Overview of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
